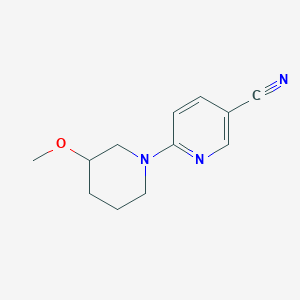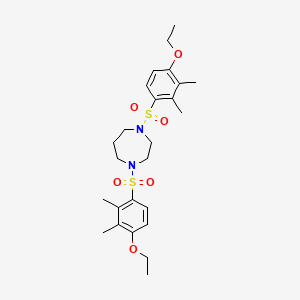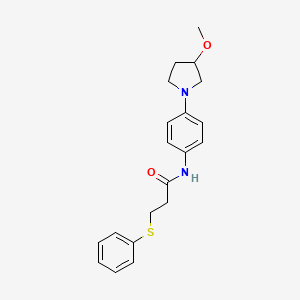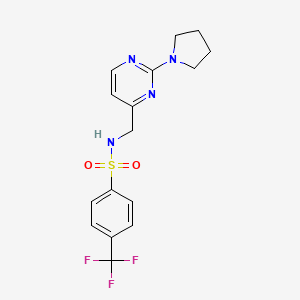![molecular formula C21H16ClN3O2S B2546646 N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105207-02-0](/img/structure/B2546646.png)
N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" is a derivative of thieno[3,2-d]pyrimidin, which is a heterocyclic compound that has been the subject of various studies due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with thieno[3,2-d]pyrimidin cores have been synthesized and analyzed for their properties and potential applications, particularly in the field of anticancer activity.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin compounds typically involves multiple steps, starting from simpler precursors such as amino-thiophene carboxylates. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . These methods could potentially be adapted for the synthesis of the compound , with modifications to the substituents to match the target structure.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin derivatives is characterized by the presence of a thieno[3,2-d]pyrimidin core, which can be further substituted with various functional groups. The crystal structures of similar compounds have been determined, revealing specific geometric bond lengths and angles, and providing insight into the three-dimensional conformation of these molecules . The molecular electrostatic potential (MEP) surface maps and density functional theory (DFT) calculations are also used to understand the electronic properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of thieno[3,2-d]pyrimidin derivatives can be influenced by the presence of electrophilic centers, which can participate in further chemical transformations. For example, N-aryl-2-chloroacetamides have been used as doubly electrophilic building blocks for the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products . These reactions typically involve the elimination of by-products such as aniline or 2-aminobenzothiazole, indicating the potential for complex chemical behavior in these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives are closely related to their molecular structure. The crystallographic data provide information on the solid-state properties, such as the crystal system and space group . The compounds' solubility, melting points, and stability can be inferred from their structural characteristics and substituents. Additionally, the electronic properties, such as HOMO and LUMO energies, are crucial for understanding the compounds' reactivity and potential interactions with biological targets .
Relevant Case Studies
Several thieno[3,2-d]pyrimidin derivatives have been evaluated for their biological activities, particularly as anticancer agents. For example, one study reported marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancer cells, displaying promising anticancer activity . Molecular docking studies have also been conducted to predict the interaction of these compounds with biological targets, such as proteins associated with cancer . These case studies provide a foundation for understanding the potential applications of the compound "N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" in a biomedical context.
科学的研究の応用
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research led by Gangjee et al. (2008) highlights the synthesis of classical and nonclassical analogues of 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivatives as potential dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One classical analogue demonstrated the most potent dual inhibitory activity known to date against human TS and DHFR, suggesting a significant potential for antitumor applications Gangjee et al., 2008.
Antimicrobial Activity
The compound's relevance extends to the synthesis of novel heterocyclic compounds with demonstrated antimicrobial activities. Nunna et al. (2014) synthesized derivatives with a sulfamido moiety, evaluated for antibacterial and antifungal activities, indicating its potential in combating microbial infections Nunna et al., 2014.
Antitumor Activity
El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. The study identified derivatives with significant antitumor activities, suggesting the therapeutic potential of these compounds in cancer treatment El-Morsy et al., 2017.
ACAT-1 Inhibition for Incurable Diseases
Shibuya et al. (2018) identified a derivative as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with selectivity over ACAT-2. This discovery opens up possibilities for treating diseases involving ACAT-1 overexpression, including certain cardiovascular conditions Shibuya et al., 2018.
作用機序
Target of Action
Compounds with similar structures are often involved in binding to specific enzymes or receptors in the body, altering their function. For instance, thieno[3,2-d]pyrimidin derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-16-8-6-14(7-9-16)10-23-18(26)11-25-13-24-19-17(12-28-20(19)21(25)27)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKXOHIOWUOFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-[4-(2-Fluorophenyl)-2-methylbutanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2546571.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2546574.png)

![1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone](/img/structure/B2546579.png)
![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)
![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2546581.png)

![1-Ethyl-7-methyl-4-oxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B2546583.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2546585.png)